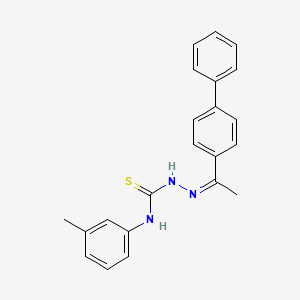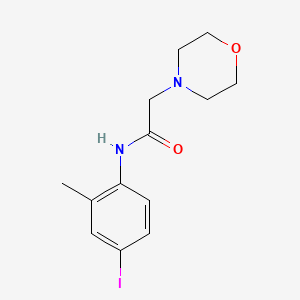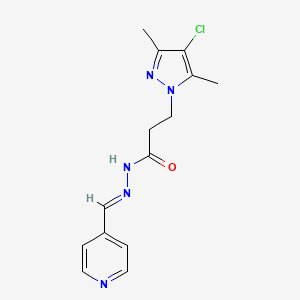![molecular formula C15H14BrFN2O2 B5465086 N-(4-bromophenyl)-N'-[2-(2-fluorophenoxy)ethyl]urea](/img/structure/B5465086.png)
N-(4-bromophenyl)-N'-[2-(2-fluorophenoxy)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-N'-[2-(2-fluorophenoxy)ethyl]urea is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as BFEU and is synthesized through a multi-step process.
科学的研究の応用
BFEU has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, and studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. BFEU has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of BFEU is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. BFEU has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell division and growth. Additionally, BFEU has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the inflammatory response.
Biochemical and Physiological Effects
BFEU has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial process in preventing the growth and spread of cancer. BFEU has also been shown to reduce the production of inflammatory cytokines, which are molecules involved in the inflammatory response. Additionally, BFEU has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
実験室実験の利点と制限
BFEU has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, BFEU has been shown to have low toxicity and is well-tolerated by cells and animals. However, one limitation of BFEU is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
将来の方向性
There are several future directions for research on BFEU. One area of research is to further understand its mechanism of action, which could lead to the development of more effective therapies. Additionally, BFEU could be studied in combination with other drugs to determine if it has synergistic effects. Finally, BFEU could be studied in animal models to determine its efficacy and safety in vivo.
合成法
The synthesis of BFEU involves several steps, starting with the reaction of 2-fluorophenol with 4-bromobenzoyl chloride to form 2-(4-bromophenyl)phenol. This intermediate compound is then reacted with ethyl isocyanate to form N-(4-bromophenyl)-N'-[2-hydroxyethyl]urea, which is then treated with 2-chloroethyl ether to form N-(4-bromophenyl)-N'-[2-(2-chloroethoxy)ethyl]urea. The final step involves the reaction of N-(4-bromophenyl)-N'-[2-(2-chloroethoxy)ethyl]urea with potassium fluoride in the presence of 18-crown-6 to form BFEU.
特性
IUPAC Name |
1-(4-bromophenyl)-3-[2-(2-fluorophenoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O2/c16-11-5-7-12(8-6-11)19-15(20)18-9-10-21-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUPBGQMWJUFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNC(=O)NC2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785652 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamide](/img/structure/B5465009.png)
![ethyl {[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5465017.png)
![4-oxo-4-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)butane-1-sulfonamide](/img/structure/B5465021.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-propylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5465039.png)


![8-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5465060.png)
![5-(ethoxycarbonyl)-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5465069.png)
![4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5465072.png)
![5-(4-butoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465082.png)
![4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465094.png)

![2,4,6-trimethyl-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5465101.png)
![6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5465104.png)